molecular formula C12H10N2O4S B179884 Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate CAS No. 172848-60-1

Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate

Cat. No. B179884
M. Wt: 278.29 g/mol
InChI Key: BFBMDVYVDBQXJL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate is a chemical compound with the CAS Number: 172848-60-1 . It has a molecular weight of 279.3 .


Physical And Chemical Properties Analysis

Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives have been synthesized and evaluated for their antimicrobial potential against multidrug resistant strains .
    • Method : Compounds were synthesized and characterized by FTIR and NMR. Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
    • Results : Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .
  • Antifungal Activity

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives have been synthesized and evaluated for their antifungal potential .
    • Method : Antifungal activity was performed. Protein–ligand interactions of compounds with target enzyme were evaluated through docking studies .
    • Results : Compound showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm as compared to the reference drug nystatin which showed lesser antifungal potential with a zone of inhibition of 19.1 mm .
  • Anti-inflammatory and Antioxidant Activity

    • Field : Medicinal Chemistry
    • Application : Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as anti-inflammatory and antioxidant .
    • Method : Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .
    • Results : Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-9(7-19-11)8-5-3-4-6-10(8)14(16)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBMDVYVDBQXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001252537
Record name Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate

CAS RN

172848-60-1
Record name Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172848-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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